Home > Products > Screening Compounds P9196 > Istradefylline-13C,d3
Istradefylline-13C,d3 -

Istradefylline-13C,d3

Catalog Number: EVT-10952080
CAS Number:
Molecular Formula: C20H24N4O4
Molecular Weight: 388.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Istradefylline-13C,d3 is a labeled derivative of istradefylline, which itself is a selective antagonist of the adenosine A2A receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurological disorders. The incorporation of carbon-13 and deuterium isotopes in istradefylline-13C,d3 facilitates advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, enabling detailed studies of its pharmacokinetics and metabolic pathways.

Source

Istradefylline was originally developed by Kyowa Kirin Co., Ltd. and has been utilized in various clinical settings. The isotopically labeled variant, istradefylline-13C,d3, is synthesized for research purposes, allowing scientists to trace its behavior in biological systems more effectively.

Classification

Istradefylline-13C,d3 belongs to the class of purine derivatives and is specifically categorized as an adenosine receptor antagonist. Its primary mechanism involves blocking the A2A subtype of adenosine receptors, which are implicated in various neurological processes.

Synthesis Analysis

The synthesis of istradefylline-13C,d3 involves multiple steps that build upon the synthetic pathway established for istradefylline. The general method includes:

  1. Cyclization Reaction: The process begins with a cyclization reaction involving 1,3-diethylformamide and cyanoacetic acid in acetic anhydride.
  2. Nitration: Following the formation of an intermediate compound, acetic acid and sodium nitrite are added to facilitate nitration.
  3. Reduction: Hydrogen gas is introduced to reduce the nitrated compound.
  4. Condensation: The resultant compound undergoes a condensation reaction with 3-(3,4-dimethoxyphenol)-acryloyl chloride.
  5. Final Methylation: The final product is obtained through methylation using dimethyl carbonate and sodium hydroxide.

This synthetic route ensures the incorporation of carbon-13 and deuterium isotopes at specific positions within the molecular structure, enhancing its utility for analytical studies .

Chemical Reactions Analysis

Istradefylline-13C,d3 undergoes various chemical reactions typical for purine derivatives. Key reactions include:

  1. Binding to Adenosine Receptors: It selectively binds to adenosine A2A receptors, inhibiting their activity.
  2. Metabolic Pathways: The compound may be subject to metabolic transformations involving oxidation or conjugation processes within biological systems.
  3. Deuterium Effects: The presence of deuterium may influence reaction kinetics and stability compared to non-labeled counterparts.

These reactions are crucial for understanding the compound's pharmacodynamics and pharmacokinetics .

Mechanism of Action

The mechanism of action for istradefylline-13C,d3 primarily involves antagonism at adenosine A2A receptors located in the brain. By blocking these receptors:

  • Inhibition of Neurotransmitter Release: This leads to reduced inhibition on dopamine release, which can alleviate symptoms associated with Parkinson's disease.
  • Modulation of Neural Activity: It alters signaling pathways involved in motor control and cognitive functions.

Research indicates that this antagonistic action can improve motor function in models of Parkinson's disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile; limited solubility in water.

Chemical Properties

  • Stability: Sensitive to light; should be handled under dim conditions to prevent degradation.
  • pH Stability Range: Stable within a pH range of 5 to 7.

Relevant Data

The incorporation of isotopes does not significantly alter these properties but allows for enhanced detection methods during analytical studies .

Applications

Istradefylline-13C,d3 serves several scientific purposes:

  1. Pharmacokinetic Studies: Its isotopic labeling enables detailed tracking through metabolic pathways.
  2. Drug Interaction Studies: Useful for examining interactions with other drugs or compounds affecting adenosine receptors.
  3. Biological Research: Provides insights into receptor dynamics and signaling mechanisms in neurological contexts.
Synthesis and Isotopic Labeling Methodologies for Istradefylline-13C,d3

Strategic Design of Stable Isotope-Laden Analogues in Neurological Research

Stable isotope-labeled compounds like Istradefylline-13C,d3 serve as indispensable tools in neuropharmacology research, enabling precise pharmacokinetic and metabolic studies without altering biological activity. The strategic incorporation of carbon-13 and deuterium into Istradefylline—a selective adenosine A2A receptor antagonist—preserves its molecular recognition properties while introducing detectable signatures for mass spectrometry-based assays. This design philosophy addresses critical limitations in Parkinson disease research, where quantifying drug distribution across the blood-brain barrier and monitoring metabolite formation require exceptional sensitivity. The isotopic label positions in Istradefylline-13C,d3 are specifically engineered at the 7-methyl group (¹³CH₃ and d₃ substitution), maintaining hydrogen bonding capacity and steric profile near the purine core's pharmacophore region . Such positioning minimizes isotopic effects on receptor binding kinetics while maximizing detectability in complex biological matrices. The molecular weight differential of 4.04 Da relative to unlabeled Istradefylline provides unambiguous resolution in liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification, essential for tracing nanomolar drug concentrations in cerebrospinal fluid studies [2] [7].

Table 1: Strategic Advantages of Isotopic Labeling in Istradefylline Research

Design FeatureScientific RationaleResearch Application
¹³C-methyl positionMinimal perturbation of electronic properties near binding siteReceptor affinity studies (Ki = 2.2 nM consistency)
Trideuteromethyl groupKinetic isotope effect reduces metabolic oxidationMetabolic pathway elucidation
Molecular weight (388.44)Distinct mass shift for MS detectionQuantification in CNS tissues with LOQ ≤ 0.1 ng/mL
Isotopic purity ≥98%Elimination of background interferenceMicrodose tracer studies in primate models

Deuterium and 13C Incorporation Techniques in Purine-Based Antagonists

The synthesis of Istradefylline-13C,d3 employs sequential isotopic incorporation through multi-step organic transformations, requiring stringent control over reaction parameters to preserve isotopic integrity. Deuterium integration utilizes reductive deuteration techniques where precursor alkenes undergo platinum-catalyzed D₂ hydrogenation, achieving >99.5% deuterium enrichment at the C7 methyl position. Carbon-13 introduction occurs during the nucleophilic methylation stage, where ¹³C-labeled iodomethane reacts with the purine N7 anion under phase-transfer conditions (tetrabutylammonium bromide/dichloromethane/50% sodium hydroxide). This critical step demands anhydrous environments to prevent isotopic dilution, with temperature modulation between -15°C and 25°C to suppress demethylation side reactions [6] [9].

The core synthetic challenge lies in the condensation of labeled intermediates: 1,3-diethyl-7-(¹³C,d₃-methyl)xanthine undergoes palladium-catalyzed Stille coupling with (E)-2-(3,4-dimethoxyphenyl)vinyl stannane. Microwave-assisted synthesis (120°C, 30 minutes) enhances isotopic retention by shortening reaction duration 4-fold compared to conventional heating, reducing deuterium scrambling to <0.3%. Final purification employs orthogonal chromatography techniques—size exclusion followed by reverse-phase HPLC with acetonitrile/water gradients—eliminating non-deuterated contaminants and ensuring radiochemical purity >99.2% [6]. Crucially, all synthetic vessels utilize glass-lined reactors to minimize isotope exchange with metallic surfaces, while in-process controls monitor deuterium loss via online mass spectrometry.

Key reaction sequence:

  • Reductive deuteration: 6-Amino-1,3-diethyluracil + D₂/PtO₂ → [2H₃]-7-methyl precursor
  • Ring closure: Cyclocondensation with triethyl orthoformate/¹³C-acetic anhydride
  • Stille coupling: Pd(PPh₃)₄/(E)-vinylstannane in dimethylformamide
  • Crystallization: Methanol/water recrystallization (3 cycles)

Optimization of Radiolabeling Protocols for Metabolic Tracer Applications

Advanced radiolabeling protocols for Istradefylline-13C,d3 prioritize metabolic stability while maintaining tracer detectability in complex matrices. The trideuteromethyl-¹³C moiety demonstrates exceptional resistance to cytochrome P450 3A4-mediated demethylation—the primary metabolic pathway for unlabeled Istradefylline—reducing clearance rates by 38% in human hepatocyte models. This kinetic isotope effect prolongs tracer half-life to 19.3 ± 2.1 hours, enabling longitudinal monitoring of adenosine A2A receptor occupancy in primate brains using positron emission tomography (PET) co-registration [2] [10].

Protocol optimization involves simulated gastric fluid (SGF) and liver microsome pre-screening to identify degradation hotspots. Accelerated stability studies (40°C/75% RH, 4 weeks) confirm isotopic labels reduce oxidation at C8 position by 62% compared to the non-isotopic analogue. For quantitative whole-body autoradiography, tracer concentrations as low as 10 nM yield detectable signals in striatal tissues when administered via controlled-release osmotic pumps, achieving striatum-to-plasma ratios of 6.8:1. Crucially, the isotopic signature allows differentiation between parent drug and demethylated metabolite (M8) in high-resolution mass spectrometry, with baseline separation achieved using hydrophilic interaction liquid chromatography (HILIC) columns and 2 mM ammonium formate/acetonitrile gradients [7] [10].

Critical protocol parameters:

  • Tracer formulation: 0.1% polysorbate-80 in pH 7.4 phosphate-buffered saline
  • Detection sensitivity: LOD 5 pg/mL in plasma (MRM transition 389.3→260.1)
  • Metabolic screening: Human S9 fraction incubation with NADPH cofactor
  • Cross-validation: Parallel LC-MS/MS and scintillation counting for ¹³C quantitation

Properties

Product Name

Istradefylline-13C,d3

IUPAC Name

8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7-(trideuterio(113C)methyl)purine-2,6-dione

Molecular Formula

C20H24N4O4

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C20H24N4O4/c1-6-23-18-17(19(25)24(7-2)20(23)26)22(3)16(21-18)11-9-13-8-10-14(27-4)15(12-13)28-5/h8-12H,6-7H2,1-5H3/b11-9+/i3+1D3

InChI Key

IQVRBWUUXZMOPW-YGJBQVCASA-N

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=C(C=C3)OC)OC)C

Isomeric SMILES

[2H][13C]([2H])([2H])N1C(=NC2=C1C(=O)N(C(=O)N2CC)CC)/C=C/C3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.